molecular formula C8H8N4O B13132460 N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide

N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide

Cat. No.: B13132460
M. Wt: 176.18 g/mol
InChI Key: HWUZBWVDHKGXLA-UHFFFAOYSA-N
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Description

N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by oxidation to introduce the hydroxyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can exhibit diverse biological activities .

Scientific Research Applications

N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine
  • Pyrazolo[3,4-b]pyridine
  • Pyrazolo[4,3-c]pyridine

Comparison: N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide is unique due to its specific fused ring system and the presence of the hydroxyl and carboximidamide functional groups. These structural features confer distinct chemical reactivity and biological activity compared to other similar compounds. For instance, pyrazolo[1,5-a]pyrimidine derivatives are known for their anticancer potential, while pyrazolo[3,4-b]pyridine compounds are explored for their kinase inhibitory activity .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

N'-hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide

InChI

InChI=1S/C8H8N4O/c9-8(11-13)6-5-10-12-4-2-1-3-7(6)12/h1-5,13H,(H2,9,11)

InChI Key

HWUZBWVDHKGXLA-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C=NN2C=C1)/C(=N/O)/N

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C(=NO)N

Origin of Product

United States

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